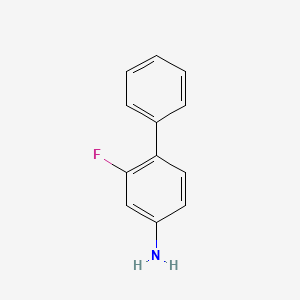

3-Fluoro-4-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHBPECPEWKVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-Fluoro-4-phenylaniline: Synthesis, Characterization, and Potential Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Building Block

In the vast repository of chemical scaffolds available to the medicinal chemist, some compounds are well-trodden ground, their properties and reactivity extensively documented. Others, like 3-Fluoro-4-phenylaniline , exist as intriguing but sparsely characterized building blocks. This guide is structured from the perspective of a senior application scientist tasked with evaluating such a compound for inclusion in a drug discovery program.

While publicly available, peer-reviewed data on this compound is limited, its structural motifs—a fluorinated aniline and a biphenyl system—are of significant interest in modern pharmaceutical design. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the biphenyl scaffold offers a rigid, well-defined vector for exploring protein binding pockets.

This document, therefore, deviates from a simple data sheet. Instead, it serves as a technical and strategic guide. We will establish the compound's identity, propose a robust and logical synthetic route based on established precedent, outline a comprehensive characterization workflow, and discuss its potential applications by drawing parallels with structurally related, well-documented molecules. This is a blueprint for how to approach, understand, and unlock the potential of a novel chemical entity.

Part 1: Core Compound Identification and Physicochemical Profile

The foundational step in evaluating any chemical entity is to confirm its identity and understand its basic physical properties. These characteristics govern everything from reaction setup and solvent selection to formulation and preliminary safety assessments.

Chemical Identity

-

Systematic Name: this compound

-

Alternative Name: 2-Fluoro-4-aminobiphenyl

-

CAS Number: 360771-05-7[1]

-

Molecular Formula: C₁₂H₁₀FN

-

Molecular Weight: 187.22 g/mol

-

Structure: (Caption: Chemical structure of this compound)

Physicochemical Properties

| Property | Predicted/Known Value | Scientific Rationale & Significance |

| Physical Form | Solid | Biphenyl systems tend to pack efficiently into a crystal lattice, resulting in a solid state at room temperature. |

| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point, likely in the range of other substituted biphenyls (e.g., 2-Fluorobiphenyl melts at 71-74 °C).[2] This parameter is a critical indicator of purity. |

| Boiling Point | Data not available | High boiling point expected due to molecular weight and polarity. Not a primary parameter for a solid compound but relevant for purification via distillation if necessary. |

| Solubility | Predicted: Soluble in organic solvents (DCM, EtOAc, MeOH); Poorly soluble in water. | The aromatic rings confer lipophilicity, while the amine group provides some polarity. This profile is typical for many small molecule drug candidates. |

| pKa (of aniline) | Predicted: ~3-4 | The electron-withdrawing effect of the fluorine atom and the phenyl ring is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6). This is crucial for salt formation strategies and understanding physiological behavior. |

Part 2: A Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

For constructing the C-C bond between the two phenyl rings, the Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials. The following is a robust, field-proven protocol that should be readily applicable for the synthesis of this compound.

Synthetic Strategy: Causality and Choices

The chosen disconnection strategy involves coupling a commercially available halo-aniline with phenylboronic acid. We will use 4-bromo-3-fluoroaniline as the starting material. The C-Br bond is chosen over a C-Cl bond for its higher reactivity in palladium-catalyzed cycles, often leading to cleaner reactions and higher yields with less forcing conditions. Phenylboronic acid is selected for its stability and affordability.

Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Vessel Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is assembled.

-

Reagent Charging: To the flask, add 4-bromo-3-fluoroaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Catalyst Addition: The flask is briefly opened to add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv). Rationale: This is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.

-

Solvent Addition & Degassing: A 4:1 mixture of 1,4-dioxane and water is added. The mixture is then degassed by bubbling nitrogen through the solution for 15-20 minutes. Rationale: Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Reaction: The reaction mixture is heated to 85-90 °C and stirred vigorously.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoaniline is consumed (typically 4-12 hours).

-

Work-up:

-

The reaction is cooled to room temperature.

-

The mixture is diluted with deionized water and transferred to a separatory funnel.

-

The aqueous layer is extracted three times with ethyl acetate (EtOAc).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Part 3: Compound Characterization Workflow

Once synthesized and purified, the identity and purity of the compound must be unequivocally confirmed. This is a self-validating system where orthogonal analytical techniques provide a complete and trustworthy picture of the final product.

Characterization Logic Diagram

Caption: Standard workflow for the analytical characterization of a new compound.

Expected Analytical Data

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show distinct signals in the aromatic region (approx. δ 6.8-7.6 ppm) corresponding to the protons on both phenyl rings. The integration should sum to 9 protons (8 aromatic, plus aniline N-H if not exchanged). Protons on the fluorinated ring will exhibit coupling to the fluorine atom (¹⁹F-¹H coupling), resulting in characteristic doublet-of-doublets or triplet-of-doublets splitting patterns. A broad singlet corresponding to the two amine (NH₂) protons would also be expected, which would disappear upon a D₂O shake.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will show 12 distinct carbon signals. The carbon directly attached to the fluorine atom will appear as a large doublet due to one-bond C-F coupling (J ≈ 240-250 Hz). Carbons two and three bonds away will show smaller C-F couplings.

-

Mass Spectrometry (ESI+): The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 188.22. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (a doublet around 3350-3450 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches in the aromatic rings (~1500-1600 cm⁻¹), and a strong C-F stretch (~1100-1250 cm⁻¹).

Part 4: Potential Applications in Drug Discovery & Medicinal Chemistry

The value of a building block is defined by the properties it can impart to a larger molecule. The this compound scaffold is a promising starting point for several therapeutic areas.

-

Kinase Inhibitors: The biphenyl motif is a classic "hinge-binding" element in many kinase inhibitors. The aniline nitrogen provides a key hydrogen bond donor, while the second phenyl ring can be functionalized to target the solvent-exposed region of the ATP-binding pocket. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block potential sites of metabolic oxidation.

-

Scaffolds for Bioactive Molecules: The introduction of fluorine is a well-established strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of drug candidates.[3] The aniline group is a versatile handle for further chemical modification, allowing for the synthesis of amides, sulfonamides, and ureas, expanding the chemical space that can be explored.

-

Probes for Chemical Biology: The fluorine atom can serve as a sensitive ¹⁹F NMR probe to study protein-ligand interactions without the background noise inherent in ¹H NMR.[4] This makes derivatives of this compound potentially valuable tools for fragment-based screening and mechanistic studies.

Part 5: Safety & Handling

Given the lack of specific toxicity data for this compound, it must be handled with the precautions appropriate for a new chemical entity of unknown toxicity, drawing guidance from structurally related compounds.

| Hazard Category | Precautionary Measures & Rationale |

| Acute Toxicity | (Oral, Dermal, Inhalation) Assume to be harmful or toxic. Avoid ingestion, skin contact, and inhalation of dust. Rationale: Aromatic amines as a class can exhibit toxicity. |

| Skin/Eye Irritation | Causes skin and serious eye irritation. Wear appropriate PPE. Rationale: Aniline derivatives are often irritants. |

| Handling | Handle in a certified chemical fume hood. Use personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound (CAS 360771-05-7) represents a building block with significant untapped potential. While detailed experimental data remains to be published, its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. Its structure is primed for incorporation into discovery programs targeting a range of biological targets, particularly kinases. By following the logical workflows for synthesis, characterization, and safe handling outlined in this guide, researchers can confidently integrate this promising scaffold into their research and development pipelines, paving the way for the discovery of novel therapeutics.

References

-

Synthonix, Inc. This compound - [AC79989]. Available from: [Link]

- Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

Lu, G. et al. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Available from: [Link]

-

van de Poll, M. L. et al. (1992). N-acetylated and deacetylated 4'-fluoro-4-aminobiphenyl and 4-aminobiphenyl adducts differ in their ability to inhibit DNA replication. Carcinogenesis, 13(5), 751-8. Available from: [Link]

- Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

-

Taillefer, M. et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available from: [Link]

-

Hudlicky, T. & Pavlath, A. E. (1980). Synthesis of fluoroaromatic amines. The Journal of Organic Chemistry. Available from: [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN101973869A - Method for synthesis of flurbiprofen.

-

El-Gendy, M. A. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

- Google Patents. US3944612A - 4-Fluoro-3-nitro anilines.

- Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

-

PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Available from: [Link]

-

U.S. Environmental Protection Agency. 4-Aminobiphenyl. Available from: [Link]

-

IARC Publications. 4-AMINOBIPHENYL 1. Exposure Data. Available from: [Link]

Sources

A Technical Guide to 3-Fluoro-4-phenylaniline: Synthesis, Characterization, and Applications

Abstract: This document provides a comprehensive technical overview of 3-Fluoro-4-phenylaniline (CAS No: 360771-05-7), a fluorinated biaryl amine of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure and physicochemical properties, present standardized protocols for its synthesis and spectroscopic characterization, and discuss its role as a versatile building block in modern drug development. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's scientific and practical attributes.

Chemical Identity and Molecular Properties

This compound, also known by its CAS number 360771-05-7, is an aromatic amine featuring a biphenyl scaffold with a fluorine substituent positioned ortho to the amino group.[1] This specific arrangement of functional groups—the nucleophilic amine, the electron-withdrawing fluorine, and the extended π-system of the biphenyl core—imparts unique chemical reactivity and makes it a valuable intermediate. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 360771-05-7 | [1] |

| Molecular Formula | C₁₂H₁₀FN | [1] |

| Molecular Weight | 187.22 g/mol | Inferred from Formula |

| IUPAC Name | This compound | [1] |

| SMILES | Nc1ccc(c(F)c1)-c1ccccc1 | [1] |

| Purity | Typically ≥96% | [1] |

Molecular Structure Analysis

The structure of this compound is characterized by two phenyl rings linked by a single C-C bond. The aniline ring is substituted with an amino (-NH₂) group and a fluorine (-F) atom. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, which modulates the basicity and nucleophilicity of the adjacent amino group at the 1-position.

Representative Laboratory Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-bromo-3-fluoroaniline (1.0 eq), phenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

-

Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~1-5 mol%) to the flask under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified using flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategic building block in the synthesis of complex organic molecules. Its fluorinated biphenyl structure is a privileged scaffold found in numerous biologically active compounds.

-

Kinase Inhibitors: The biphenyl core is prevalent in many small-molecule kinase inhibitors used in oncology. The aniline group provides a convenient handle for further chemical modification to build out the molecule and target the ATP-binding site of kinases.

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine and the biphenyl motif can enhance the efficacy and metabolic stability of herbicides and fungicides. [4]* Materials Science: Biphenyl derivatives are used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs) due to their rigid, planar structures that facilitate desirable electronic properties.

The true value of this compound lies in its utility as a starting material, enabling chemists to rapidly construct more complex molecular architectures for screening in drug discovery and materials development programs.

Conclusion

This compound is a well-defined chemical entity with a unique combination of structural features that make it highly valuable for scientific research and development. Its molecular weight and structure are readily confirmed by standard analytical techniques. Furthermore, its synthesis via robust and scalable methods like the Suzuki coupling ensures its accessibility for various applications. For professionals in drug discovery and materials science, this compound represents a key intermediate for accessing novel fluorinated molecules with potentially enhanced biological or physical properties.

References

- Sigma-Aldrich. This compound.

- Synthonix, Inc. This compound.

- Benchchem.

- Benchchem. Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.

- ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.

- PubMed Central.

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

Sources

- 1. Synthonix, Inc > Building Blocks > this compound - [AC79989] [synthonix.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Fluoro-4-phenylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 3-Fluoro-4-phenylaniline in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility and provides detailed, field-proven methodologies for its experimental determination. The guide is structured to empower researchers with the necessary tools to generate reliable solubility data, crucial for optimizing synthetic routes, purification processes, and formulation development. We delve into the theoretical underpinnings of solubility, present a robust experimental protocol based on the widely accepted shake-flask method, and detail a validated High-Performance Liquid Chromatography (HPLC)-UV method for accurate quantification. This guide is designed to be a self-contained resource, fostering scientific integrity through self-validating protocols and a strong grounding in established chemical principles.

Introduction: The Significance of Solubility in Drug Discovery and Development

This compound is a substituted aromatic amine with potential applications as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom and the phenyl group on the aniline core can significantly influence the physicochemical properties of resulting compounds, impacting their biological activity, metabolic stability, and pharmacokinetic profiles.

A thorough understanding of the solubility of this compound in a diverse range of organic solvents is a critical prerequisite for its effective utilization. Solubility data informs crucial decisions throughout the development pipeline, from the selection of appropriate reaction media and the design of efficient purification strategies (such as crystallization) to the development of suitable formulations for preclinical and clinical studies. In essence, solubility is a fundamental parameter that dictates the feasibility and efficiency of bringing a new chemical entity from the laboratory to the clinic.

This guide will provide a robust framework for understanding and experimentally determining this vital property.

Theoretical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like".[1][2] This adage is a simplified representation of the intricate interplay of intermolecular forces between the solute and solvent molecules.[1][3] The dissolution process can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. The spontaneity of the dissolution process is determined by the Gibbs free energy change (ΔGsol), which also incorporates the change in entropy (ΔSsol): ΔGsol = ΔHsol - TΔSsol.[4][5] A negative ΔGsol indicates a spontaneous dissolution process.

Intermolecular Forces and this compound

The molecular structure of this compound dictates the types of intermolecular forces it can participate in:

-

Hydrogen Bonding: The primary amine (-NH2) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This will be a dominant factor in its solubility in protic solvents.[6][7]

-

Dipole-Dipole Interactions: The polar C-F and C-N bonds, along with the overall asymmetry of the molecule, create a permanent dipole moment, leading to dipole-dipole interactions.

-

van der Waals Forces (London Dispersion Forces): These weak, non-specific attractive forces are present between all molecules and will be the primary mode of interaction with nonpolar solvents.[1]

Predicting Solubility: A Qualitative Approach

Based on these intermolecular forces, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the solvent's hydroxyl group and the amine group of the solute.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Moderate to high solubility is anticipated. These solvents can engage in dipole-dipole interactions with this compound.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is likely. The energy required to overcome the strong solute-solute interactions (particularly hydrogen bonding) will not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvents.[2][8]

Hansen Solubility Parameters (HSP)

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4][11] This technique involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then determined using a suitable analytical technique.

Experimental Workflow: A Visual Guide

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Experimental Protocol: Shake-Flask Method

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid should be confirmed at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of aromatic compounds.

Instrumentation and Conditions (A starting point for method development):

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-10 min: 30-70% B10-15 min: 70-90% B15-17 min: 90% B17-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined from the UV-Vis spectrum of this compound in the mobile phase (typically in the range of 230-280 nm for anilines) |

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Perform serial dilutions to prepare a series of at least five standard solutions of decreasing concentrations.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system.

-

Plot the peak area of this compound as a function of its concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.

-

-

Sample Analysis:

-

Inject the diluted sample solutions.

-

Determine the peak area for this compound in each sample.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | IUPAC Name | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Protic | Methanol | Methanol | High | [Insert experimental data] |

| Ethanol | Ethanol | High | [Insert experimental data] | |

| Polar Aprotic | Acetone | Propan-2-one | Moderate to High | [Insert experimental data] |

| Dichloromethane | Dichloromethane | Moderate to High | [Insert experimental data] | |

| Ethyl Acetate | Ethyl ethanoate | Moderate to High | [Insert experimental data] | |

| Non-Polar | Hexane | Hexane | Low | [Insert experimental data] |

| Toluene | Toluene | Low | [Insert experimental data] |

The experimentally determined solubility data should be interpreted in the context of the theoretical principles outlined in Section 2. The trends observed should align with the predictions based on intermolecular forces. Any significant deviations from the expected behavior may warrant further investigation into specific solute-solvent interactions.

Safety Considerations

As a prudent laboratory practice, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this technical guide provides a comprehensive framework for its determination and interpretation. By understanding the fundamental principles of solubility and adhering to the detailed experimental protocols provided, researchers can generate high-quality, reliable data. This information is invaluable for the efficient and effective use of this compound in synthetic chemistry and drug development, ultimately contributing to the advancement of new therapeutic agents.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Manifold @CUNY. (n.d.). 2.6 Intermolecular Force and Physical Properties of Organic Compounds. Organic Chemistry I. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2024). Hansen solubility parameter. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

ResearchGate. (2019). Viscometric determination of polyaniline/solvent interaction parameters for improved solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-

ResearchGate. (2019). Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

ResearchGate. (2006). Sediment-Associated Reactions of Aromatic Amines. 2. QSAR Development. Retrieved from [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

Sources

- 1. 2.6 Intermolecular Force and Physical Properties of Organic Compounds | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Video: Solubility - Concept [jove.com]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

Spectroscopic Elucidation of 3-Fluoro-4-phenylaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 3-Fluoro-4-phenylaniline (also known as 3-fluoro-4-biphenylamine). As a crucial building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, designed for researchers, scientists, and drug development professionals, synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established spectroscopic principles and data from closely related structural analogs. We detail not only the expected spectral data but also the underlying causality for peak assignments and provide robust, field-proven experimental protocols to enable replication and validation.

Introduction and Molecular Architecture

This compound is a substituted biphenyl compound featuring an aniline moiety on one ring and fluorine substitution on the same ring. This unique arrangement of an electron-donating group (NH₂) and an electron-withdrawing group (F) on one phenyl ring, which is further coupled to a second phenyl ring, results in a distinct and predictable spectroscopic profile. Understanding this profile is essential for reaction monitoring, quality control, and structural verification in synthetic applications.

The logical first step in any spectroscopic analysis is the visualization of the molecular structure and the numbering of its unique atomic positions, which provides the framework for subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, with the fluorine atom serving as a key diagnostic probe through its characteristic couplings.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for acquiring high-quality NMR data for aniline derivatives[1][2].

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is typically suitable, but for observing NH₂ protons without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse program.

-

Typical parameters: 32 scans, relaxation delay of 2 seconds, acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (FID) with an appropriate software package. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is defined by the electronic environment of the protons. The electron-donating NH₂ group will shield ortho and para protons, while the electronegative fluorine and the anisotropic effect of Ring B will cause deshielding and complex splitting.

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment Rationale |

| H-2 | 6.95 - 7.05 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 2.0 | 1H | Ortho to NH₂ (shielded), coupled to H-6 and F. |

| H-5 | 6.80 - 6.90 | dd | ³JHF ≈ 11.0, ⁴JHH ≈ 2.5 | 1H | Ortho to F (deshielded), shows large coupling to F and small coupling to H-6. |

| H-6 | 6.70 - 6.80 | ddd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.5, ⁵JHF ≈ 1.5 | 1H | Meta to both F and NH₂, coupled to H-2, H-5, and weakly to F. |

| NH₂ | ~3.8 | br s | - | 2H | Broad signal due to quadrupole relaxation and potential exchange. Position is solvent/concentration dependent[1]. |

| H-2', H-6' | 7.50 - 7.60 | m | - | 2H | Ortho protons on Ring B, deshielded by proximity to Ring A. |

| H-3', H-5' | 7.40 - 7.50 | m | - | 2H | Meta protons on Ring B. |

| H-4' | 7.30 - 7.40 | m | - | 1H | Para proton on Ring B. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum is highly diagnostic due to the large and predictable C-F coupling constants. The carbon directly attached to fluorine will appear as a high-field doublet with a large one-bond coupling constant (¹JCF)[3].

| Position | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (JCF, Hz) | Assignment Rationale |

| C-1 | 142.5 | d | ³JCF ≈ 3 | Carbon attached to NH₂. |

| C-2 | 116.0 | d | ²JCF ≈ 22 | Ortho to NH₂, ortho to C-Ph. |

| C-3 | 158.0 | d | ¹JCF ≈ 245 | Carbon directly attached to F; large coupling constant is characteristic[1]. |

| C-4 | 125.0 | d | ²JCF ≈ 18 | Carbon attached to Ring B, deshielded. |

| C-5 | 114.0 | d | ²JCF ≈ 21 | Ortho to F, shielded. |

| C-6 | 119.0 | d | ⁴JCF ≈ 2 | Meta to F. |

| C-1' | 139.0 | s | - | Ipso-carbon of Ring B. |

| C-2', C-6' | 129.5 | s | - | Ortho carbons of Ring B. |

| C-3', C-5' | 128.8 | s | - | Meta carbons of Ring B. |

| C-4' | 127.5 | s | - | Para carbon of Ring B. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid and reliable fingerprint of the molecule.

Experimental Protocol: FT-IR Spectroscopy

This protocol for solid-state analysis is standard in the field and ensures high-quality, reproducible spectra[4].

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for several hours to remove moisture.

-

In an agate mortar, grind 1-2 mg of the sample with ~150 mg of the dried KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press under high pressure (~8-10 tons) in a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Obtain a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations from the amine, the aromatic rings, and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3480 - 3450 | Medium | N-H asymmetric stretching (primary amine)[4] |

| 3390 - 3360 | Medium | N-H symmetric stretching (primary amine)[4] |

| 3080 - 3030 | Medium-Weak | Aromatic C-H stretching |

| 1630 - 1610 | Strong | N-H scissoring (bending) |

| 1580, 1510, 1480 | Strong-Medium | Aromatic C=C ring stretching |

| 1290 - 1270 | Strong | Aromatic C-N stretching |

| 1250 - 1210 | Very Strong | C-F stretching (Highly characteristic)[4] |

| 880 - 800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and connectivity.

Experimental Protocol: Electron Ionization (EI) MS

EI-MS is a classic technique for analyzing volatile, thermally stable small molecules and provides rich fragmentation data for structural elucidation[5].

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum.

-

Instrumentation:

-

Ion Source Temperature: ~230 °C.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments.

-

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of C₁₂H₁₀FN is 187.14 g/mol . The EI mass spectrum is expected to show a strong molecular ion peak. The fragmentation pathway will be governed by the stability of the resulting ions and neutral losses. The biphenyl linkage and the aniline moiety are key fragmentation points.

| m/z | Predicted Ion | Rationale for Formation |

| 187 | [C₁₂H₁₀FN]⁺˙ | Molecular Ion (M⁺˙) , expected to be abundant[6]. |

| 186 | [M-H]⁺ | Loss of a hydrogen radical. |

| 160 | [M-HCN]⁺˙ | Characteristic loss of hydrogen cyanide from the aniline ring. |

| 110 | [C₆H₅F]⁺˙ | Fragment from cleavage of the biphenyl C-C bond. |

| 93.5 | [C₁₂H₁₀FN]²⁺ | Doubly charged molecular ion (if observed). |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the biphenyl bond. |

The proposed fragmentation workflow is initiated by the ionization of the molecule, followed by cleavage at its weakest points to generate stable cationic fragments.

Caption: Proposed key fragmentation pathways for this compound under EI-MS conditions.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide definitive connectivity through chemical shifts and characteristic H-F and C-F coupling patterns. IR spectroscopy offers a rapid fingerprint, with strong, characteristic bands for the N-H and C-F stretches confirming the presence of key functional groups. Finally, mass spectrometry validates the molecular weight and provides fragmentation data consistent with the proposed structure. This guide provides the predictive data and robust protocols necessary for researchers to confidently identify and characterize this important chemical entity.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLuT55MsOCXQ-ZYzp5saM0cnt3zCm2OVzxZssD9Uztw7ivavPuti5eGFfFjo9XzbBat7TWvfiyaDydkDlFvQ8AaWoeLzTXPy5ks11IFNcP1Y33J5nSp8P1Ws-ZxNtYoCTAFBUJGbgiPyw6Tl-ehnz5xC3_N5aKz94=

- ChemicalBook. (n.d.). 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjbUeADIcplODAWExq6I7Z5O9SE-COorCrWYWTYX1w1oHg1pnRSfx9xwU86KBxaQQ1goW_BSGEAS8Q7k75aBmtRyuNPWIoWV_vHXe83RqCWLR4ICK0s0En_jlV9jvIn78cgCUii0th2Rd4bHg8lG2_rP5EuGs=

- Crasto, A. M. (2018, September 23). 3-fluoro-4-morpholinoaniline. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF85OHz7X71C39ZwueEp6APy-j4l6IWbouZgglRgZxa4S3q1JliESbkHCgI1n_P8wIHby8ZMTuoDNVzVwqeyTpBLBvYZChhUvggPBy7-RxCZWoViWHx-I5y5e4QsdDENRhHBu0nvrHsd5u79Isth5RkWwedSr9xME3SA1u0sM2wBF5H3M84uO6gMQMsKwFylSM=

- BenchChem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE3B3TvsUmmY9DjF-CRVxmE4VHu1PqLQRZl8KFqIBqNqjKIpAN-Jw_PJVQMQqHZIoiD-uIiRPZRTxwaOuyP1lm7M1Lf2Xsh-2tlmCNGhZXvVu5W9JPQmUg3OG54Yo4TLidSY3Sx5Eno0FO1TvW5lnkk6X1sO8a3k2qmjMGRwH8p3i49dDUvJlhDcn99JyUxjsKXmMjr-UWIkc0lYQ=

- BenchChem. (n.d.). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1YBd7TNxqqODK7nSgrpvsTDC_eWkeik3cRRBBP2B0-FaIteOqGWOeOElAUXeCPKyZleO32I00E4bjN0uTUA5ulEXOdm9zZWgpYvQzoDaJC1CHRhKOwlCyUgBQWZALEY-5aF-QkUNgMUYJLCANYzUHU49qIVvBNMnF1Qg0XnRxF31_-jqQNzErDIVbx_deOrBX_q8DzrKME76cWqgUPVbxZlU83RxDEK3idLMvg6Y=

- PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJTMvN4W5Q7sixYIHiGDRQYv1Pwg38ZSN-hwzGy4dond2WaUVmoM5SvmTJxzcXOBS6viNPi4Li0zj6ASZup1ObypEXO3N3NBZeE6bv5786xZuGilWtQJzh__rZJHCmdMhuFTPbhTUpta5XGcnU_voaUjvt1Fgw1zWmr7ZPGw==

- BenchChem. (n.d.). An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Ci1tcyLlEQe5_PKIrrbRmLOq0dlYVeZUdM-kNZK8yCEpj-rzaIM66_gj-OpUCaBUWvDYkPaMcKQ7GYJIOr8a_-WGoz651UZfEhcA2i1KDr-WSv1eH6ohuZnAI8fbbWc65qfVK5FgKsjwLGKGvgPGpSIfets48CkrFLeTtl6IvxVBcwHFloPgACJ-6M9joV9MvUZVdYq79MOqJUBzyx3a2Za3U8K4r2QoDS0ufZjSH8A=

- ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPVB-jIxb6eo5hFUKzxL2_EymktdIjS9hIq4Qla1RGCcE2SCd5GluXNwEtCX3MOezpzuHNRNYq7xVuls7W9zCX88kUzvhZj0rjnGSw3dVFBCHgT_4h2lQI2UQIe0HoOU7wcQ5VuIuFeSTiEPo-ClABVoF0jSk=

- Paul, S., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7qQDkdIp0h55M6xx9ttzdACuqH4H5W69EvrStdohYr6zMpiay6NHZdN00e_fJmhmsu39pDP5pb_W1mNsEynctMaI-VAioSKF2KG0iiWQPVhEm21PyRiEonq9Zg4xKmKFwXUs2_adzgt9iePPLVdsGVkEDa7x85hQ=

- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwWxSUT1pX3EDmuzfLQSSJqeRRjXPg2RaNRaU8ssPWpQ7n5NJ_p2nsw0j3-EeDtrb2Pf_jF3A_ya6Ra4SDZRZgrj7kwazRuccJbxZpjn-_GMBQf5i19vZmqzq8ZoOljJzTQygBFyRpz5nFYC0NlWZvkh4Sh9Rb-ziONKM87NzKOl3xPjkHnCO-4Rt__LljOUnNNj1OwAsER5cKk0VQzJrCwOV5jDKmHAHzJKcnSvWMX_64ZEIU4CHvR3A7rCf6hwHCmfc=

- ChemicalBook. (n.d.). 3-Fluoro-4-methoxyaniline(366-99-4)IR1. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCLb9XXMAHBP6xNOX6c41Dny9S9CL9hjIyqPj1j-f-NMDyYD_ljxp23or9P-pWn6NhhtMtqM6Zis1pbKVku-r5xLzXUr5gkTtvfiqL9mFtXjKHB_-lK8LMDkDfgbbMYKE_K9SI0r7gPeBMAQNS0d7iDmC8

- ResearchGate. (n.d.). Infrared spectra of protonated a) ortho-(oF-Phe) and b).... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7V_G3xOjhmudTqrjqhM1PpruRq4zJFPLAQmGOpBKiJbZD4S82mFAdn7UhPywKbbKMkEcXqL32h--CrANXG9C3ooHwAB6t07j-YdRrDoYO3hBJviYO9VZl2ThWZZR_CT1-ATeNbSjLwsBx4XR4MQCYqLTuGTUGpnxEJQwtlPFcO5LQXTd9LrHM87pAw477o0U-DBaPHK41m0V6MuGxXvTdNPHEpwCVIOCM_p03WR7v8zqT-kCcrKC3HmtpPPGvrPHh

- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNaxYxNLyZkhvct3yMQNl6_OmzjFpOwWaPj_FleP66-ngU86fvhuMlwFJL0yRV87WksrdWhTqHovvUrWiaJfGoWJwZ84kCXO1JYSWeQddrLVhipkVXVN56BRkSscndUPSr4-KzG2qzWwKlz9T2oaz_GE_DZ1u9gJLy8NdCfTb0eDA=

- PubMed. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE61D9Ezq_hVf4qi1dp-J09mToOImKGCGv8dwFU9OpdxIAv0yNpq6Eo-17Pp4AsH9CeQSW7DD1B3oMT4OvCECWnb_0fuNLrpapqZC3BUziw3RxOTjKhCkGumkyBYJ5WbLhTOwlC

- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeUfX1QzUnCZ8y6AH_XQMvJknTK3v7AlFWRpg1THAR6BlKALW10-cShptA9lDgK_UiA1qkA6IoiuwPh0r4oSbQUdUqzaf1QnjEq9nZYwtZvGuKFwJjhnyqcJBwIx7z3Xn7xgwN8fovVDYSEqw=

- ResearchGate. (n.d.). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZG4ebTd2OlfsCTjCpAsGNnZsfPHtHNEYi9hW42ggkUbdQJq-EKAwwwS93feWyq-TsL4TzIxAaG7MkqTFZMwhiFol0Jg3ABn45rkP_cQ4nsrg44e8ubbirAzk526Uy8rY1IY6YM0OE8SRQk1bjxvSYCGlHkGYVGYJNCEMRqQkwKOBI1PYgwO-MDkX8_95RFc5eSC5n05a67ZjfiFttnOboIJK4geJUr-MBFwO8JWubEA==

- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUFWDUZaULlWcdJTaOn812ae8GKFZMZIuGkWiNcp72TO3zUeRxd4bqrNO5l6x6ipn_ng4Hpo-bCrQtBxg85zKrR24jbN1-zMLovbjWxautxuHkS7fFW2nJhyJ9ZfAG-EWV1FyJoSLKlnuuDKcsHLfC7mE9hWK6MIsf-jid27ODEJp4mpAvkFDkg2kBI2a0mM4c1OBeRyC9XnacDCQtV1LY5vtx

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2W7ZMD7wX5CJJMFzT4hO5GWXuDaAmnYZCGFlOb4suPYUmtjW0qlQhX06vGuSRaKkdP2OeUjMWNeTUcbadnuF6QbwTJJcaVcZ3C-yHOlNn8HDKkeipnYEPuqkOerde1kDej2Y0uH181maU4lk=

- ChemicalBook. (n.d.). 3-Fluoroaniline(372-19-0)IR1. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFOp75DbqicYvi-pj-gE3CO4KjjyNCRq8_GV26UHyJ4pEgjE_ZRCVGRj3RwbXV9paX40us6Jkepx5_MReysXZmQKwUW3G6r-FtxdB6dNQQp64hTFhYfSb7ntvD2v7TDILZloC9BO3-Gn_MWnrrUk_Hpxr1

- BenchChem. (n.d.). 4'-Chloro-3'-fluoro-biphenyl-4-amine | 863921-61-3. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5784-2YOYOpOpynS2AFWl3D8v86g6X5dioYqpQgD4whQ4VRWXD1_6KG2B00vr0KuGfG26r2-quguQAhl7LhbS52V93U8YNRSdCZ0OnDOSOISpvsc0jkZAvhfBMnmukLwUNKc7OA==

- BenchChem. (n.d.). An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBlBdRK_W-1qArn_HA7XJSvrCeTW5AMgqfZR740Y-fo7_1nlAHLe6a8MFrPcqZtPM0mCbeWzphiZuNfUSOAUxhtm6U1_0DRZJRK2DZYMef76oLOubntWclIqYK3QsPDsUXcm_HXhe1PMZ52ol_vB8_RyTxKfmWCVZ_RQsgeggiW35w-XSO6LPzW_DiYAt0UVOCqMx6bR_bEMLuYfyHa6yQOEV6sFggiMv_Q7b1Jv06vvbVBjQ=

- National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST WebBook. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzQZRGaxCa-eoRSH5vPWCaqp8cuX0WwJopprOHdJomMFKul_u8UpPKrus-25DBXSHQf6_EJuGYEU_hHHItk7uMAf8r8YCAGUcSWTu_ZeRlXRyP_d2V7xds4VBB_9CdcWymtXw4I6xe7xQVoL1HtSUvBEawOA==

- ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. Retrieved from vertexaisearch.cloud.google.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO7ETezouUZrbLJERzuEO9hm0daNVB19DGOwyVJjRLWu5-_VCqpsZwXRpq7jJRcxvCdBDSUAdaQ1PaoR97VMgX1VV1g46cMVYvWWaNsAWvx6OKYeRlLQfbuuNWGOxAqsMN

- SpectraBase. (n.d.). 3-Chloro-4-fluoroaniline - Optional[FTIR] - Spectrum. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6icPpmyEQBjIh3drfKqGOcxQz80nl0NOgKSXG_gU-i9fbfe-5RJVhq5gVc31RPTmMcYX5Mbhb5TW3e1Ybdo1sVQf7Bi8qir0KCtRf4SPs3dhwIR2R2pPe8JyZxtzEEvnGH9cRlJ2_

- ACS Catalysis. (2025). Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs7dqVFnhABAVm4BrgfFu4O7HKGcbb6R_9-EW0zc67KUsyqBf_8bBU71mASrUUvrk-3HfwJWFBP_VROyFIcvGCrcyRxt6SJl86mTEPuzvNEbeose5u3JrYYs0OnF2SscTUMiHXeEYSKolfciPmtHnv

- ACS Chemical Biology. (2014, October 7). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAaoHv8YNqlpEr12aSm-60KThvKSyTN4cr_DXRVNGu1D58S9ny4eYkoI6xIKx1PldGVNEb20byhsPDYyEIjqvGE0QoIbmL8nijn98tM3t_Nhw5nPoYMJyX96DCV42CfnMPDEtiAg==

- National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST WebBook. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnI4HrRvaROTZgsrjbUv62o7-4usuR_egbkGYbaQ1UZR2Ak6wk5DnZGt3PZn45PXWmxCTnZoQORylVrLP9u32uxVN5O8JC6qnsAfqtuboGVWrzCofJEnwPdBnS9Ie0xYhOQHZCekUXnucahPUFkQ6OcmBti-U=

- ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7suxx9sgsE_uEDXUy3NwTyo3rTmxXaGMBwBhrHGKVGbhGPnjcvX_pufjCO7LEY6HHHyanUHoyXyjxtBfDJtFAo8k8wyzPBL5n0hfBZnOQtQx0THdHY5IR1Ec3QAoAZy_jd1uEM2W3-d1ZKcA=

- ResearchGate. (n.d.). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3hgRKgh6xkP723FANUP-4Zr7WtJDu39RkU3yxovPzxbOTf_gFz3MmL7qnyxCz6aM-4vCO7_yZkE3XsHFKh8vCQGsr-26X_n_R6VagkH6yCHXFTUFQktzC4FpWetBuEQVqlwFG7pbhC1h5XUeEGIQuq3DD4khw6Xh7LSIkIupELFm1IAozjZCmrwujyyHflPHHlbdUsqtnKTk5QRuVGsOjpA==

- PubChem. (n.d.). 3,4-Difluoro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhdfTiHnXpSy__JNGR8ap4l8QmXbsKQ89BtBTqWp7wg0eZXn8kNlExuqg-bL-YQ3f-hL3SlKcLG8kvH-L-1_Hccf7-HaiwIP0LXgTHom2t3qu0wJAJzwrJ1GiWG9Z5FH4fCTEn-BVOgoa_ArVvayG75nv5PJY9W2RjbB1aG9T4rdA=

- SpringerLink. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFibDFj7MgQq-JVmUezC1QadX_RTAObeotvFXDuVpLDyCcXZ2AuM4Mq6BK_ug5p8lHPROAAmEk_utLk4TFj6rVdx6PUu3Tw1VPlGxgUbNcbjMZbcVcoEherz4SSWuEDyGykPzSMQH8lrIWIxW5x

- Journal of Chinese Pharmaceutical Sciences. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY7AZP0uBvam3FC0Pf1euSNXwMte1pm64vxevwXagWViI91fPtigs39I6JEmrfEGvj7K4CFQSr2UWs5vXH-bA5Atp0aiOsFRU56kWPVbfFwjWr4fFaq5ZyRsH6Qoa6uSjcoeKvOQmAB6J5IR2h5fqp1wq6t8WMmkX-MfA5V16yt6hKt_nymSzT6vI=

- PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHadpxarQUKGAykB0CKF1D4dhPtkKtMRm81fcrOAHlxxyc0Go61Q0xQCnWLB26qz8-26KsbxUq0ucRbl7Ec6HZ1hGKTxn3lgneBtE0QcMNldBuDaBJRNK5pTgwYdKOh5pWU3ZrB67v6FP3i8u2aodkU_AOOUq50SbTPxMfASw==

- PubChem. (n.d.). 4'-Fluoro(1,1'-biphenyl)-4-amine. National Center for Biotechnology Information. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEluUs-_tS3n2s601R3AlgtyrGO2094J0sikNZeNhFogEv1589XXXnN-tNR2QIob9Kn88rRwNt1CKRLcIwZqNZbHSrYgwxWqFISkCSjEZkiOvDOZOHr0CMp_JjP69dteNuYzpfzYYjUVOTTeMGieFfoLh9q4_92QTrafc88WhadTpj0nT6w

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-phenylaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-Fluoro-4-phenylaniline (also known as 3-fluoro-[1,1'-biphenyl]-4-amine). This fluorinated biarylamine scaffold is of significant interest to researchers in drug development and materials science due to the unique physicochemical properties imparted by the fluorine substituent, which can enhance metabolic stability, binding affinity, and lipophilicity. We present a robust and efficient two-step synthetic pathway commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward reduction. This guide elucidates the causality behind the chosen synthetic strategy and experimental parameters. Furthermore, it establishes a self-validating system of characterization, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the target compound.

Introduction: The Strategic Importance of Fluorinated Biarylamines

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry.[1] The C-F bond is highly polarized and strong, and fluorine's small size and high electronegativity can profoundly influence a molecule's conformational preferences, pKa, and metabolic pathways without significantly increasing its steric bulk.[1] The biarylamine motif, on the other hand, is a privileged structure found in numerous biologically active compounds. The combination of these two features in this compound creates a versatile building block for the synthesis of novel pharmaceuticals and advanced materials.

This guide moves beyond a simple recitation of steps to provide the strategic rationale essential for successful synthesis and validation. The chosen synthetic pathway is predicated on reliability, scalability, and the commercial availability of starting materials.

A Validated Synthetic Strategy: The Suzuki-Miyaura Pathway

To construct the core C-C bond of the biphenyl system, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the method of choice for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[2][3]

The proposed synthesis begins with 1-bromo-2-fluoro-4-nitrobenzene. The strategic placement of the nitro group serves two purposes: it is a powerful electron-withdrawing group that activates the aryl bromide towards oxidative addition in the Suzuki catalytic cycle, and it serves as a convenient precursor to the target amine functionality.

Causality of the Synthetic Route

-

Step 1: Suzuki-Miyaura Coupling. This reaction will couple 1-bromo-2-fluoro-4-nitrobenzene with phenylboronic acid. The use of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a well-established and reliable choice for this transformation.[2] A base is required to activate the boronic acid for transmetalation.[4] We have selected potassium carbonate for its efficacy and ease of handling.

-

Step 2: Nitro Group Reduction. The resulting 3-fluoro-4-phenyl-1-nitrobenzene is then reduced to the target aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for this transformation, producing only water as a byproduct.[5]

This two-step sequence is logical and efficient, leading to the desired product with high purity after appropriate workup and purification.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-phenyl-1-nitrobenzene via Suzuki-Miyaura Coupling

Materials:

-

1-bromo-2-fluoro-4-nitrobenzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq) and phenylboronic acid (1.2 eq).

-

Add Pd(PPh₃)₄ (0.03 eq) and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.

-

Heat the reaction mixture to 105 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-fluoro-4-phenyl-1-nitrobenzene as a solid.

Step 2: Synthesis of this compound via Nitro Group Reduction

Materials:

-

3-fluoro-4-phenyl-1-nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5 mol %)

-

Ethanol

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

Protocol:

-

Dissolve 3-fluoro-4-phenyl-1-nitrobenzene (1.0 eq) in ethanol in a suitable flask.

-

Carefully add 10% Pd/C (5 mol %) to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Characterization and Data Validation

Unequivocal characterization is critical to validate the synthesis. The following data provides a baseline for confirming the identity and purity of this compound.

Spectroscopic Data Summary

The expected data is compiled based on known spectral data of analogous compounds.[6][7]

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.3 ppm (m, Phenyl-H), ~7.2-6.8 ppm (m, Fluoroaniline-H), ~3.8 ppm (br s, -NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (d, J≈240 Hz, C-F), ~140-115 ppm (Aromatic carbons), ~113 ppm (d, J≈20 Hz, C-NH₂) |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -120 to -130 ppm (relative to CFCl₃) |

| FT-IR | Wavenumber (cm⁻¹) | ~3450-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1620 (N-H bend), ~1250 (C-F stretch) |

| Mass Spec. | m/z (EI) | M⁺ at ~187.08 |

Interpretation of Characterization Data

-

¹H NMR: The spectrum should show distinct regions for the five protons of the phenyl group and the three protons on the fluorinated aniline ring. The broad singlet for the amine protons is characteristic.

-

¹³C NMR: The most diagnostic signal is the carbon attached to the fluorine, which will appear as a doublet with a large coupling constant (¹JCF ≈ 240 Hz). Other carbons near the fluorine will also show smaller C-F couplings.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound, providing a clean spectrum with a single resonance for the fluorine atom, confirming its presence and electronic environment.[8][9]

-

FT-IR: Key vibrational bands will confirm the presence of the amine (N-H stretches and bend) and the C-F bond.

-

Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Integrated Workflow for Synthesis and Characterization

The entire process from starting materials to a fully characterized final product can be visualized as a cohesive workflow.

Caption: Overall experimental workflow for the project.

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound. By employing a Suzuki-Miyaura coupling followed by nitro group reduction, researchers can access this valuable building block in good yield. The comprehensive characterization protocol provides a robust framework for validating the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science. Adherence to these detailed experimental and analytical procedures will enable researchers to confidently synthesize and verify this important chemical entity.

References

- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

-

Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. ResearchGate. [Link]

- The method of one kind synthesis aminobphenyl of 3,4 difluoro 2'.

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [Link]

-

4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F NMR spectra. ResearchGate. [Link]

-

Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy. ACS Publications. [Link]

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. [Link]

- Preparation method of para-fluoroaniline.

-

Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotocatalytic Activity. PMC - PubMed Central. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Supplementary Data. The Royal Society of Chemistry. [Link]

-

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. PubChem. [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

-

3-Fluoro-4-methylaniline. PubChem. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Foreword: The Strategic Value of the 3-Fluoro-4-phenylaniline Scaffold

An In-Depth Technical Guide to the Biological Activity of 3-Fluoro-4-phenylaniline Derivatives

In the landscape of modern medicinal chemistry, the this compound core represents a privileged scaffold. Its utility stems not from inherent biological activity, but from its role as a versatile building block for creating potent and selective therapeutic agents. The strategic placement of a fluorine atom at the 3-position is a key design element. Fluorine, being the most electronegative element, imparts unique properties: it can modulate the pKa of the adjacent aniline nitrogen, alter metabolic stability by blocking potential sites of oxidation, and form crucial hydrogen bonds or electrostatic interactions with target proteins, thereby enhancing binding affinity and selectivity.[1][2]

This guide synthesizes current research on the diverse biological activities of derivatives built upon this core structure. We will delve into their anticancer and antimicrobial properties, explore the nuanced structure-activity relationships (SAR) that govern their efficacy, and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class, fostering the rational design of next-generation therapeutics.

Part 1: Anticancer Activity - Targeting Cellular Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms, most notably the inhibition of key protein kinases that regulate cell cycle progression and signal transduction.

Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical for mitotic progression.[3] Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[4]

-

Mechanism of Action: this compound derivatives have been integrated into quinazoline-based scaffolds to create potent and selective Aurora kinase inhibitors.[3][4] These molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This disruption of kinase activity leads to mitotic arrest, polyploidy, and ultimately, apoptosis (programmed cell death) in cancer cells. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide was identified as a selective Aurora Kinase B (AURKB) inhibitor that demonstrated efficacy in human cancer cell lines and was orally active in a mouse xenograft model.[4] Similarly, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative showed potent inhibitory activity against Aurora A kinase.[3]

The following diagram illustrates the central role of Aurora kinases in the cell cycle and the point of intervention for these inhibitors.

Caption: Role of Aurora Kinases in Mitosis and Inhibition by Derivatives.

Broad-Spectrum Cytotoxicity

Beyond specific kinase targets, various derivatives exhibit broad cytotoxic effects against a range of cancer cell lines.

-

Morpholine Derivatives: Novel 3-fluoro-4-morpholinoaniline derivatives have demonstrated significant growth-inhibitory effects against breast cancer cell lines, including MDA-MB-231 and MCF-7.[5] The morpholine moiety is a common feature in many bioactive compounds, often improving pharmacokinetic properties.

-

Quinone Conjugates: Hybrid molecules synthesized by combining fluoroaniline moieties with naturally occurring quinones (embelin and plumbagin) have shown potent activity against melanoma (A375) cell lines.[6][7] These compounds are thought to target the B-raf protein, a key component of the MAPK/ERK signaling pathway often mutated in melanoma.[6]

-

Akt Pathway Sensitization: Some derivatives, such as N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, have been shown to markedly sensitize cancer cells to the killing effects of Akt inhibitors, demonstrating a synergistic therapeutic strategy.[8]

Summary of Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activities of representative this compound derivatives.

| Derivative Class | Target / Cell Line | Activity Metric | Potency | Reference |

| Quinazoline Derivative | Aurora Kinase B | Enzymatic Assay | Sub-nanomolar | [4] |

| Morpholine Derivative | MDA-MB-231 (Breast) | GI₅₀ | 2.0 x 10⁻⁵ M | [5] |

| Morpholine Derivative | MCF-7 (Breast) | GI₅₀ | 8.0 x 10⁻⁵ M | [5] |

| Hydroxybenzoquinone | A375 (Melanoma) | LC₅₀ | 12.25 µg/mL | [6][7] |

| Fluoroquinazoline | Aurora Kinase A | IC₅₀ | 168.78 µM | [3] |

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. Derivatives of this compound have shown considerable promise in this area, particularly as inhibitors of essential bacterial enzymes.

Inhibition of Bacterial DNA Gyrase and DHFR

DNA gyrase and dihydrofolate reductase (DHFR) are validated and essential targets in antibacterial drug discovery.

-

Mechanism of Action: DNA gyrase, a type II topoisomerase, is crucial for controlling DNA topology during replication.[9] Its inhibition leads to the cessation of DNA synthesis and bacterial cell death. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides. Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have been shown to be moderate to potent inhibitors of both DNA gyrase and DHFR.[9] For example, certain derivatives exhibited IC₅₀ values against DNA gyrase in the range of 18.17–23.87 µM and against DHFR in the range of 4.33–5.54 µM, demonstrating their potential as dual-target antimicrobial agents.[9]

Activity Spectrum

These derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[9] Thiazolidin-4-one sulfonyl derivatives, for instance, showed prominent inhibitory activity against various bacterial and fungal strains.[10] The incorporation of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial potency.[10][11]

Summary of Antimicrobial Activity Data

| Derivative Class | Target Enzyme | Pathogen | Potency (IC₅₀ / MIC) | Reference |

| Sulfonamide/Carbamate | DNA Gyrase | Various Bacteria | 18.17–23.87 µM | [9] |